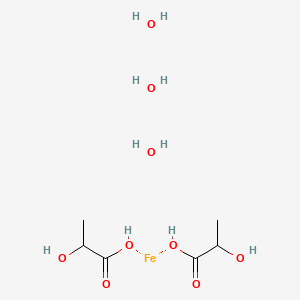
Iron(II) lactate trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron(II) lactate, also known as ferrous lactate, is a coordination complex of iron (II) with one or more lactate ligands . It is a colorless solid and appears as a greenish-white powder . It is used as a reagent in the production of proton-exchange membrane fuel cells (PEMFCs), specifically in the production of cathode catalytic converters used in these cells . It is also used as a color retention agent for foodstuffs such as olives, to fortify foods with iron, as a remedy for anemia due to iron deficiency, and as a nutritional supplement in tablet or pill form .
Synthesis Analysis
Iron(II) lactate can be produced through several reactions. One of the methods involves the reaction of calcium lactate with iron (II) sulfate . Another route yielding iron (II) lactate is to combine lactic acid with calcium carbonate and iron (II) sulfate .Molecular Structure Analysis
The molecular formula of Iron(II) lactate is C6H10FeO6 . One example of its structure is Fe (lactate)2(H2O)2(H2O) where lactate is CH3CH (OH)CO− 2 .Physical And Chemical Properties Analysis
Iron(II) lactate has a molar mass of 233.9888 g/mol (anhydrous) and 288.03464 g/mol (trihydrate) . It has a melting point of 500 °C . The solubility of the trihydrate in water is 2.1 g/100ml at 10 °C and 8.5 g/100ml at 100 °C . The dihydrate has a solubility of 2% at 25 °C . It is soluble in alkali citrates, negligible in alcohol, and insoluble in ether .Wissenschaftliche Forschungsanwendungen
Biogeochemical Cycling and Contaminant Adsorption : Iron (oxyhydr)oxides, produced through processes like microbial reduction, are significant in natural systems for adsorbing contaminants and as a source of energy for iron-reducing bacteria. For example, the study by Xiao et al. (2018) found that in the presence of the iron-reducing bacterium Shewanella oneidensis, the transformation rate of iron (oxyhydr)oxides was influenced by Fe(II) production and lactate concentration, affecting the biogeochemical cycling of iron and behavior of adsorbed species (Xiao et al., 2018).
Formation of Secondary Iron Phases : Research has explored the formation of secondary iron phases during microbially mediated processes involving ferrihydrite and lactate. For instance, Benner et al. (2002) observed the formation of different secondary mineral phases like magnetite and goethite in a dynamic flow system, highlighting the role of lactate in these processes (Benner et al., 2002).
Protection Against Oxidation : A study by Leite et al. (2003) investigated the use of cyclodextrins with iron II lactate to protect against oxidation, showing potential for developing novel medicines and confirming efficient molecular encapsulation (Leite et al., 2003).
Synthesis of Lactones and Lactams : The use of iron(II) in catalysis was demonstrated by Peña-López et al. (2015), who developed a synthesis method for lactones and lactams using iron(II) pincer-catalyzed dehydrogenative methodology (Peña-López et al., 2015).
Iron Mineralization and Sulfidization : Kocar et al. (2010) examined the transformation and dissolution of arsenic-bearing ferrihydrite and subsequent arsenic repartitioning among secondary phases during biotic sulfate reduction, demonstrating the complex interactions between iron mineralization, sulfidization, and lactate (Kocar et al., 2010).
Impact on Microbial Communities : Kwon et al. (2014) studied the response of native microbial communities to the availability of sulfate and iron (hydr)oxides, revealing insights into the coupled nature of carbon, iron, and sulfur biogeochemical cycles influenced by lactate (Kwon et al., 2014).
Application in Reductive Dehalogenation : Azizian et al. (2010) conducted a study analyzing the reductive dehalogenation of trichloroethene in a column with iron oxides and found that lactate played a significant role in the dehalogenation process (Azizian et al., 2010).
Wirkmechanismus
A paper by Liu et al. shows that lactate can increase the expression of the liver-derived peptide hepcidin, the central regulator of body iron homeostasis . Lactate achieves this by binding to and activating soluble adenylyl cyclase, thereby increasing cellular cyclic adenosine monophosphate (cAMP) and enhancing signaling through the bone morphogenetic protein (BMP) pathway to modulate hepcidin expression .
Eigenschaften
IUPAC Name |
2-hydroxypropanoic acid;iron;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H6O3.Fe.3H2O/c2*1-2(4)3(5)6;;;;/h2*2,4H,1H3,(H,5,6);;3*1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENWRIDFJWUOGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)O.CC(C(=O)O)O.O.O.O.[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18FeO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




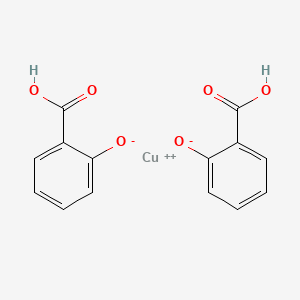
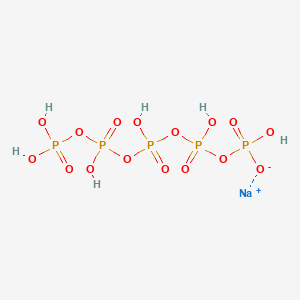

![10,14,18-Trihydroxy-6-methyl-7-(5-oxo-2H-furan-3-yl)-16-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadecan-2-one](/img/structure/B1144265.png)
![3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-2-methyl-1-pyrroline](/img/structure/B1144266.png)
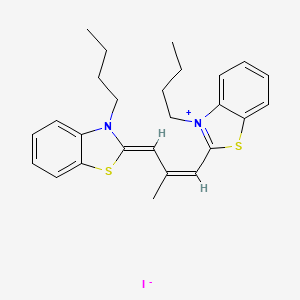
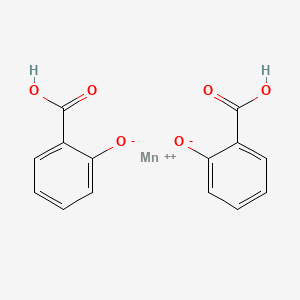
![Trisodium;4-amino-5-oxido-7-sulfo-6-[(2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B1144275.png)
